molecular formula C15H28N2O2 B1380703 tert-Butyl [3,4'-bipiperidine]-1'-carboxylate CAS No. 1250996-09-8

tert-Butyl [3,4'-bipiperidine]-1'-carboxylate

Cat. No.: B1380703
CAS No.: 1250996-09-8
M. Wt: 268.39 g/mol
InChI Key: LCONZSJOQNGGPV-UHFFFAOYSA-N
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Description

tert-Butyl [3,4’-bipiperidine]-1’-carboxylate is an organic compound that features a tert-butyl ester group attached to a bipiperidine framework

Scientific Research Applications

tert-Butyl [3,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:

Safety and Hazards

Tert-butyl compounds can be flammable and may cause irritation upon contact or inhalation . Proper safety measures should be taken while handling such compounds.

Future Directions

The future directions would depend on the specific applications of “tert-Butyl [3,4’-bipiperidine]-1’-carboxylate”. In general, there is ongoing research into the development of new synthetic methods and applications for tert-butyl and piperidine-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [3,4’-bipiperidine]-1’-carboxylate typically involves the reaction of 3,4’-bipiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

[ \text{3,4’-bipiperidine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-Butyl [3,4’-bipiperidine]-1’-carboxylate} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of tert-Butyl [3,4’-bipiperidine]-1’-carboxylate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [3,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or further to tert-butyl hydroperoxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide

    Reduction: 3,4’-bipiperidine-1’-methanol

    Substitution: 3,4’-bipiperidine-1’-carboxylic acid

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [3,4’-bipiperidine]-1’-carboxylate
  • tert-Butyl [3,4’-bipiperidine]-2’-carboxylate
  • tert-Butyl [3,4’-bipiperidine]-3’-carboxylate

Uniqueness

tert-Butyl [3,4’-bipiperidine]-1’-carboxylate is unique due to its specific substitution pattern on the bipiperidine ring, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl ester group also provides steric hindrance, which can affect the compound’s stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 4-piperidin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONZSJOQNGGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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